

Application Note: Synthesis and Biological Profiling of 7-Propoxyquinazolin-4(3H)-one Scaffolds

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Compound of Interest

Compound Name:	2-Chloro-6-methoxy-7-propoxyquinazolin-4(1H)-one
CAS No.:	62484-35-9
Cat. No.:	B11849445

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Executive Summary & Rationale

The quinazolin-4(3H)-one pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Idelalisib) and anticancer agents. While the 4-position is traditionally the primary site for substitution, recent Structure-Activity Relationship (SAR) studies indicate that the C-7 position is critical for modulating lipophilicity, metabolic stability, and binding affinity within the ATP-binding pocket of kinases like EGFR [1, 2].

This Application Note provides a validated, high-yield protocol for the synthesis of 7-propoxyquinazolin-4(3H)-one, a key intermediate for exploring hydrophobic interactions in the solvent-exposed regions of target enzymes. We couple this with a standardized protocol for in vitro biological evaluation using the MTT cytotoxicity assay, ensuring a closed-loop workflow from flask to phenotype.

Chemical Synthesis Strategy

Retrosynthetic Analysis

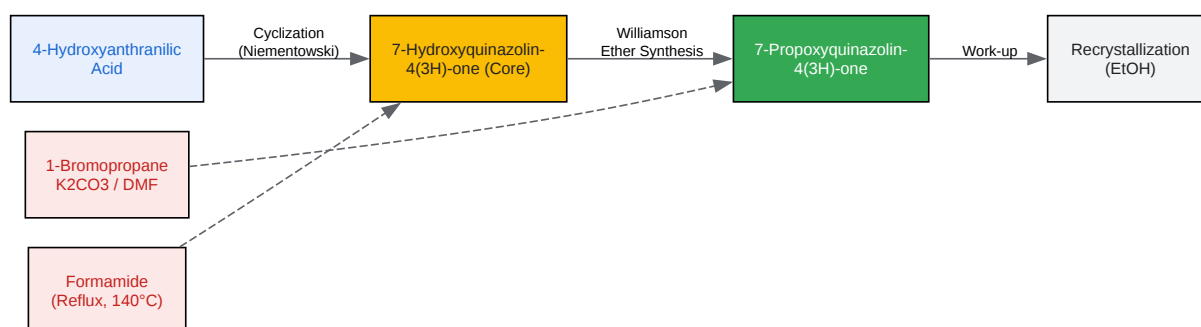
The synthesis is designed to be modular. The core 7-hydroxyquinazolin-4(3H)-one scaffold is constructed first, allowing for late-stage diversification at the O-7 position via Williamson ether synthesis. This approach is superior to starting with pre-alkylated precursors, as it enables the rapid generation of a library of 7-alkoxy derivatives (ethoxy, propoxy, butoxy) from a single batch of the core intermediate.

Key Reaction Steps:

- Cyclocondensation: Formation of the quinazolinone ring from 2-amino-4-hydroxybenzoic acid (4-hydroxyanthranilic acid) and formamide (Niementowski reaction variant).
- O-Alkylation: Selective alkylation of the phenolic hydroxyl group using 1-bromopropane under basic conditions.

Reaction Workflow Diagram

The following diagram illustrates the critical pathway and decision nodes for the synthesis.



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Figure 1: Synthetic workflow for the production of 7-propoxyquinazolin-4(3H)-one. The modular design allows for intermediate storage at the "Core" stage.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one

This step builds the heterocyclic core. We utilize formamide as both the solvent and the C1 synthon, driving the reaction via thermal cyclization.

- Reagents: 2-Amino-4-hydroxybenzoic acid (10.0 g, 65.3 mmol), Formamide (30 mL).
- Equipment: 100 mL Round-bottom flask (RBF), Reflux condenser, Oil bath, Magnetic stirrer.

Procedure:

- Charge the RBF with 2-amino-4-hydroxybenzoic acid (10.0 g) and formamide (30 mL).
- Heat the mixture to 140–150 °C under reflux for 6–8 hours. Note: The reaction is complete when TLC (MeOH:CHCl₃ 1:9) shows consumption of the starting acid.
- Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
- Pour the mixture into ice-cold water (100 mL) to maximize precipitation.
- Filter the solid under vacuum and wash thoroughly with water to remove excess formamide.
- Purification: Recrystallize from ethanol/water (9:1) to afford 7-hydroxyquinazolin-4(3H)-one as a pale beige solid.^[1]
 - Yield Expectation: 75–85%.
 - Validation: melting point >300 °C; IR (KBr): ~3300 (NH), 1680 (C=O) cm⁻¹ [3].

Step 2: Synthesis of 7-Propoxyquinazolin-4(3H)-one

This step introduces the propyl chain. The use of Anhydrous DMF and Potassium Carbonate () is critical to ensure O-alkylation over N-alkylation.

- Reagents: 7-Hydroxyquinazolin-4(3H)-one (2.0 g, 12.3 mmol), 1-Bromopropane (1.67 g, 13.5 mmol), Anhydrous

(3.4 g, 24.6 mmol), Anhydrous DMF (20 mL).

- Safety: 1-Bromopropane is an alkylating agent; use in a fume hood.

Procedure:

- Dissolve 7-hydroxyquinazolin-4(3H)-one in anhydrous DMF (20 mL) in a dry RBF.
- Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Add 1-bromopropane dropwise via syringe.
- Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
- Work-up: Pour the reaction mixture into crushed ice (100 g). A solid precipitate should form immediately.
- Filter the solid, wash with water, and dry.
- Purification: Recrystallize from ethanol to obtain the pure 7-propoxy derivative.

Data Interpretation & Validation:

Analytical Method	Expected Signal / Observation	Diagnostic Value
1H NMR (DMSO-d6)	Triplet at ~1.0 ppm (3H, -CH3)	Confirms propyl chain terminus.
1H NMR (DMSO-d6)	Multiplet at ~1.8 ppm (2H, -CH2-)	Confirms internal methylene.
1H NMR (DMSO-d6)	Triplet at ~4.0 ppm (2H, -OCH2-)	Critical: Confirms O-alkylation (N-alkyl would be ~3.5-3.8 ppm).
1H NMR (DMSO-d6)	Singlet at ~8.0 ppm (1H, H-2)	Confirms quinazolinone ring integrity.[1]

| Mass Spectrometry | [M+H]⁺ peak at ~205.1 | Molecular weight confirmation. |

Biological Evaluation Protocol: Cytotoxicity Screening

Once synthesized, the compound must be evaluated for biological activity.^{[2][3]} Quinazolinones are frequently screened against cancer cell lines (e.g., MCF-7, A549) due to their potential as EGFR inhibitors [4, 5].^[3]

MTT Assay Workflow

The MTT assay measures cell metabolic activity as an indicator of viability.

Materials:

- Cell Lines: MCF-7 (Breast cancer), A549 (Lung cancer).
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Phosphate Buffered Saline (PBS).

Protocol:

- Seeding: Plate cells in 96-well plates at a density of

cells/well in 100 µL medium. Incubate for 24 hours at 37 °C / 5%

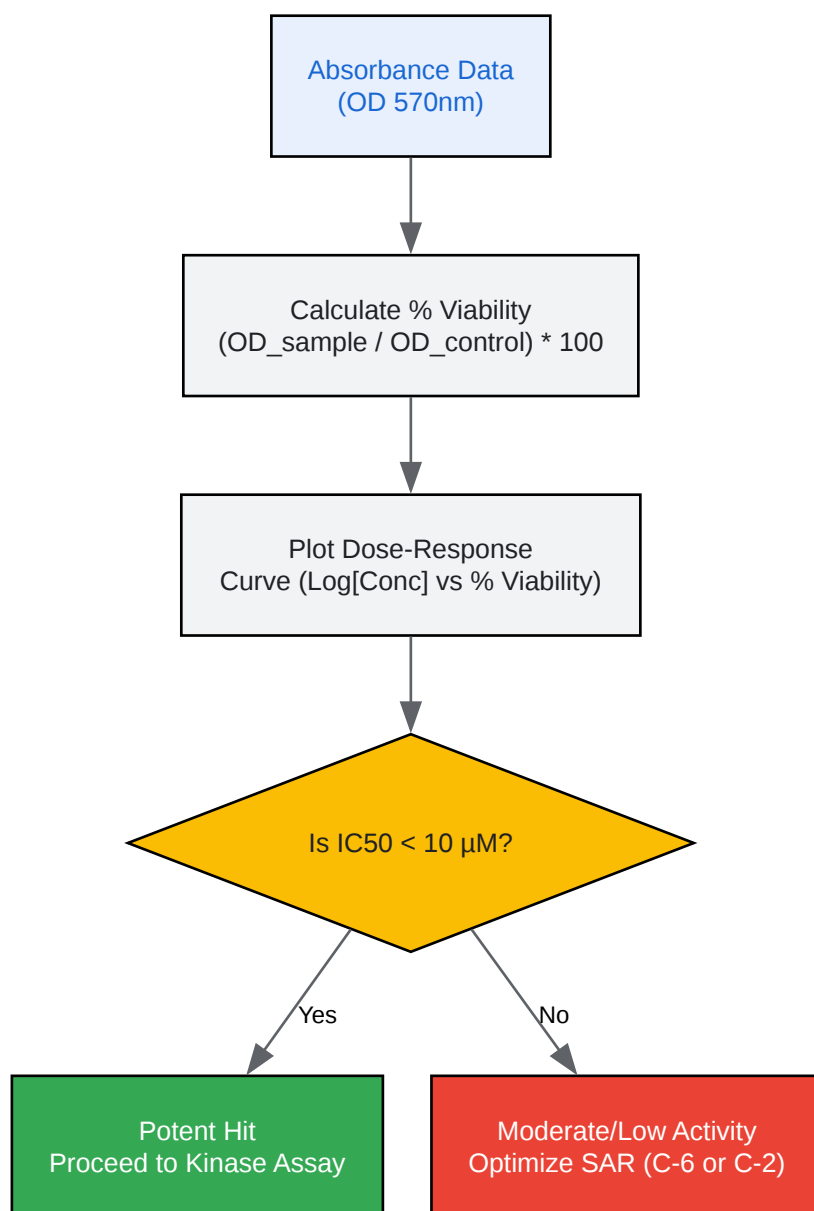
.
- Treatment: Dissolve the 7-propoxy derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of drug solution to wells (triplicate).
 - Control: 0.1% DMSO (Vehicle).
 - Positive Control: Doxorubicin or Gefitinib.
- Incubation: Incubate for 48 or 72 hours.

- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove medium carefully. Add 150 μL DMSO to dissolve the purple formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.

Biological Data Analysis Flow

The following diagram outlines the logic for interpreting the MTT results and determining the

.



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Figure 2: Data processing pipeline for cytotoxicity screening. The 10 μM threshold is a standard "hit" criterion in early drug discovery.

Expert Tips & Troubleshooting

- Regioselectivity (O- vs N-alkylation): While

in DMF favors O-alkylation, traces of N-3 alkylation can occur. If the product melting point is lower than expected or the NMR shows a triplet/multiplet shift < 4.0 ppm, repurify using

column chromatography (Silica gel, EtOAc:Hexane).

- Solubility: The 7-propoxy chain significantly improves solubility in organic solvents (CHCl₃, DMSO) compared to the 7-hydroxy parent, facilitating easier handling in biological assays.
- Storage: Store the final product at -20 °C. Quinazolinones are generally stable, but protection from light is recommended to prevent slow oxidation or degradation.

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